molecular formula C15H11FO2 B13940203 Methyl 2-fluoro-9H-fluorene-9-carboxylate CAS No. 97677-58-2

Methyl 2-fluoro-9H-fluorene-9-carboxylate

Cat. No.: B13940203
CAS No.: 97677-58-2
M. Wt: 242.24 g/mol
InChI Key: VPYLZVIVLIRHOZ-UHFFFAOYSA-N
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Description

2-fluorofluorene-9-carboxylic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a fluorine atom and a carboxylic acid methyl ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorofluorene-9-carboxylic acid methyl ester typically involves the esterification of 2-fluorofluorene-9-carboxylic acid with methanol in the presence of an acid catalyst. . The reaction conditions usually include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-fluorofluorene-9-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 2-fluorofluorene-9-carboxylic acid and methanol.

    Reduction: 2-fluorofluorene-9-methanol.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluorofluorene-9-carboxylic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fluorene-9-carboxylic acid methyl ester: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-chlorofluorene-9-carboxylic acid methyl ester: Contains a chlorine atom instead of fluorine, which can influence its reactivity and physical properties.

Uniqueness

The presence of the fluorine atom in 2-fluorofluorene-9-carboxylic acid methyl ester imparts unique chemical properties, such as increased stability and reactivity in certain substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

97677-58-2

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

methyl 2-fluoro-9H-fluorene-9-carboxylate

InChI

InChI=1S/C15H11FO2/c1-18-15(17)14-12-5-3-2-4-10(12)11-7-6-9(16)8-13(11)14/h2-8,14H,1H3

InChI Key

VPYLZVIVLIRHOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)F

Origin of Product

United States

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